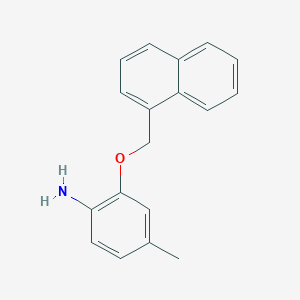

4-Methyl-2-(1-naphthylmethoxy)aniline

Description

Contextualization within Substituted Aniline (B41778) and Naphthalene (B1677914) Derivatives Research

The chemical identity of 4-Methyl-2-(1-naphthylmethoxy)aniline is rooted in two prominent families of organic compounds: substituted anilines and naphthalene derivatives. Each class has a long and significant history in chemical research and industry.

Substituted Anilines: Aniline, an aromatic compound featuring an amino group attached to a benzene (B151609) ring, is a cornerstone of chemical synthesis. cresset-group.com Its derivatives, substituted anilines, are compounds where one or more hydrogen atoms on the benzene ring or the amino group have been replaced by other functional groups. echemi.com These substitutions are pivotal, as the type and position of the substituent group fundamentally determine the molecule's chemical and physical properties. nih.gov Substituted anilines are crucial intermediates in the production of a wide array of products, including dyes, polymers, and pharmaceuticals. cresset-group.comechemi.commdpi.com Their versatility allows for the fine-tuning of pharmacological properties in drug development and the creation of advanced polymers like polyurethanes. cresset-group.comechemi.com The presence of both an amino group and a methyl group on the aniline ring of this compound places it within this versatile class of chemical building blocks. echemi.com

Naphthalene Derivatives: Naphthalene is the simplest polycyclic aromatic hydrocarbon (PAH), composed of two fused benzene rings. algoreducation.comwikipedia.org Its rigid, planar structure and extensive π-electron system give rise to unique photophysical properties. nih.gov Naphthalene and its derivatives are vital in manufacturing, serving as precursors to phthalic anhydride (B1165640) (used in making plastics and dyes), synthetic fibers, and solvents. algoreducation.comwikipedia.org In modern materials science, the naphthalene moiety is incorporated into complex molecules to create organic semiconductors for applications like organic field-effect transistors (OFETs) and as fluorescent probes for detecting ions and biomolecules, owing to their photostability and high quantum yield. nih.govrsc.org The "(1-naphthylmethoxy)" group in the target compound introduces this significant polycyclic aromatic system, suggesting a potential for tailored electronic and optical applications.

Significance as a Chemical Scaffold in Organic Synthesis and Materials Science

A chemical scaffold is a core molecular structure upon which a variety of derivatives can be built. The architecture of this compound, combining three key components—an aniline ring, a naphthalene system, and a flexible methoxy (B1213986) ether linkage—makes it a potentially valuable scaffold.

In organic synthesis, the aniline portion of the molecule offers a reactive site (the amino group) for a wide range of chemical transformations. This allows for the construction of more complex molecules, making it a useful intermediate. echemi.commdpi.com The naphthalene unit provides a large, rigid, and hydrophobic component that can be used to influence the steric and electronic properties of target molecules.

In materials science, the fusion of these two aromatic systems via an ether bond is particularly significant. The naphthalene group is a well-known chromophore, a part of a molecule responsible for its color and fluorescence. nih.gov By coupling this to the aniline framework, which can participate in charge transfer processes, the scaffold could be used to develop novel dyes or functional materials. Naphthalene derivatives are considered excellent candidates for building organic electronic devices due to their photostability and electroactivity. nih.gov The "building-blocks approach," where different molecular units are combined to create materials with desired properties, is a key strategy in developing new organic semiconductors. rsc.org The structure of this compound fits this approach perfectly, offering a prefabricated scaffold that merges the characteristics of both anilines and naphthalenes for potential use in advanced functional materials.

Compound Properties

Below is a data table summarizing key identifiers for the primary compound discussed and its parent structures.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₈H₁₇NO | 263.33 |

| Aniline | C₆H₇N | 93.13 |

| Naphthalene | C₁₀H₈ | 128.17 |

| 4-Methylaniline | C₇H₉N | 107.15 |

Data sourced from multiple chemical information repositories. mdpi.comwikipedia.orgscbt.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-(naphthalen-1-ylmethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO/c1-13-9-10-17(19)18(11-13)20-12-15-7-4-6-14-5-2-3-8-16(14)15/h2-11H,12,19H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXJCIBESNIKOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OCC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes for 4 Methyl 2 1 Naphthylmethoxy Aniline

Exploration of Precursor Chemistry for Naphthylmethoxy Aniline (B41778) Systems

The successful synthesis of 4-methyl-2-(1-naphthylmethoxy)aniline is fundamentally dependent on the strategic preparation of its key precursors. This involves the derivatization of substituted anilines and the synthesis of reactive naphthyl methanol (B129727) intermediates.

Derivatization of Substituted Anilines

The aniline core of the target molecule, specifically a 4-methyl-2-hydroxyaniline or a related derivative, is a critical starting point. The synthesis of substituted anilines often begins with readily available materials that undergo sequential functionalization. For instance, the synthesis of 2-benzyl-N-substituted anilines has been achieved from (E)-2-arylidene-3-cyclohexenones and primary aliphatic amines through an imine condensation–isoaromatization approach. beilstein-journals.org This highlights a catalyst- and additive-free method for creating substituted aniline derivatives. beilstein-journals.org

A common strategy for preparing substituted anilines involves the nitration of a precursor followed by reduction. For example, the synthesis of 4-methyl-2-nitroaniline (B134579) can be achieved by the nitration of 4-methylaniline after protecting the amino group, followed by deprotection. patsnap.comchemicalbook.com The resulting nitroaniline can then be reduced to the corresponding diamine or, more relevant to the target compound, the nitro group can be a precursor to a hydroxyl group via diazotization and hydrolysis.

Furthermore, methods for synthesizing meta-substituted anilines have been developed using a three-component reaction of acetone (B3395972), amines, and 1,3-diketones, offering a facile route to various aniline derivatives from acyclic precursors. rsc.org The derivatization of anilines is a well-established field, providing multiple pathways to the required 4-methyl-2-functionalized aniline precursor.

Synthesis of Naphthyl Methanol Intermediates

The second key component for the synthesis is the 1-naphthylmethoxy group. This is typically introduced using a reactive intermediate derived from 1-naphthalenemethanol (B1198782). The synthesis of 1-naphthalenemethanol itself can be accomplished through various methods, such as the reduction of 1-naphthaldehyde (B104281) or 1-naphthoic acid. chemicalbook.com

For coupling reactions, 1-naphthalenemethanol is often converted into a more reactive form, such as 1-(chloromethyl)naphthalene (B51744) or 1-(bromomethyl)naphthalene. The chloromethylation of naphthalene (B1677914) can be carried out using paraformaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like orthophosphoric acid. niscpr.res.in These halogenated naphthalenes are useful synthetic intermediates for a variety of chemical products. googleapis.com

Elucidation of Optimal Synthetic Pathways for this compound and its Positional Isomers

With the necessary precursors in hand, the core of the synthesis involves the formation of the aryl ether bond. Several classical and modern catalytic methods are available for this transformation.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a potential pathway for the formation of the ether linkage. wikipedia.org In this reaction, a nucleophile displaces a leaving group on an aromatic ring. For the synthesis of this compound, this would involve the reaction of a 1-naphthylmethoxide with a suitably activated 2-substituted-4-methylaniline, where the substituent at the 2-position is a good leaving group (e.g., a halide).

The SNAr mechanism proceeds through a two-step addition-elimination process, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The reaction is greatly facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as these groups stabilize the negative charge of the intermediate. libretexts.orgmasterorganicchemistry.com In the context of the target molecule, if the aniline precursor has a leaving group at the 2-position, the amino group (or a protected form) at the 4-position would have a less pronounced activating effect compared to a nitro group. Therefore, forcing conditions such as high temperatures or the use of a strong base might be necessary.

Ullmann-Type Coupling Approaches for Aryl Ether Formation

The Ullmann condensation, a classical copper-catalyzed reaction, is a well-established method for the formation of aryl ethers. organic-chemistry.org The "Ullmann-type" reactions specifically refer to the copper-catalyzed nucleophilic aromatic substitution between aryl halides and various nucleophiles, including alcohols and phenols. organic-chemistry.org

In a potential synthesis of this compound, an Ullmann coupling could involve the reaction of 1-naphthalenemethanol with a 2-halo-4-methylaniline derivative in the presence of a copper catalyst and a base. Historically, these reactions required harsh conditions, such as high temperatures. sci-hub.se However, modern advancements have led to the development of more efficient and milder Ullmann-type reactions. For instance, copper(II)-catalyzed C-O cross-coupling reactions between aryl bromides and aliphatic diols have been developed using CuCl2 and K2CO3 in the absence of a ligand or solvent, affording hydroxyalkyl aryl ethers in good yields. rsc.org

Cross-Coupling Reactions for C-O and C-N Bond Formation

Modern cross-coupling reactions, particularly those catalyzed by palladium and nickel, have revolutionized the synthesis of aryl ethers and arylamines. These methods often proceed under milder conditions and with greater functional group tolerance than classical methods.

Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for C-N bond formation, and related C-O coupling reactions have also been extensively developed. Palladium-catalyzed reactions of aryl halides with primary alcohols can produce alkyl aryl ethers in high yields, often employing bulky phosphine (B1218219) ligands. organic-chemistry.org

Catalytic Systems in this compound Synthesis

Due to the absence of specific literature, the following sections are based on general principles of analogous reactions.

Homogeneous Catalysis for Ether Linkage Formation

In a hypothetical Williamson ether synthesis for this compound, homogeneous catalysis would primarily involve the base used to deprotonate the phenolic hydroxyl group. Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are typically used in polar aprotic solvents such as dimethylformamide (DMF) or acetone to facilitate the formation of the alkoxide intermediate. umich.edu The choice of base and solvent can significantly influence the reaction rate and yield.

Heterogeneous Catalysis in Multi-Step Synthesis

Heterogeneous catalysts could be employed in the synthesis of the precursors or in a continuous flow setup. For instance, the reduction of a nitrophenol to an aminophenol can be achieved through hydrogenation using heterogeneous catalysts like palladium on carbon (Pd/C). In the context of a multi-step continuous flow synthesis, packed-bed reactors with solid-supported catalysts could be utilized to streamline the process and simplify purification. lookchem.com

Process Optimization and Green Chemistry Considerations in this compound Production

Reaction Condition Optimization (Temperature, Pressure, Solvent Systems)

Optimizing a hypothetical synthesis would involve screening various parameters. Temperature would be a critical factor to balance reaction rate with potential side reactions. The choice of solvent would be guided by reactant solubility and the need to avoid undesirable reactivity, with a move away from hazardous solvents like DMF and NMP towards greener alternatives. acsgcipr.org

Exploration of Sustainable Synthetic Protocols and Green Solvents

Green chemistry principles would favor the use of less toxic and more environmentally benign solvents. For N-alkylation reactions, which are related to the potential side reactions in this synthesis, higher boiling alcohols or lower boiling dipolar aprotic solvents like acetonitrile (B52724) (used under pressure) are considered greener alternatives to traditional polar aprotic solvents. acsgcipr.org The use of catalytic rather than stoichiometric reagents is also a core principle of green chemistry.

Scalability and Continuous-Flow Reactor Methodologies

For industrial-scale production, transitioning from batch to continuous-flow synthesis offers several advantages, including improved heat and mass transfer, enhanced safety, and easier automation. rsc.orgwhiterose.ac.uk A multi-step continuous-flow system could integrate the synthesis of precursors, the protection-alkylation-deprotection sequence, and in-line purification, leading to a more efficient and scalable process. lookchem.comrsc.org

Chemical Reactivity and Mechanistic Studies of 4 Methyl 2 1 Naphthylmethoxy Aniline

Investigation of Reaction Pathways and Proposed Mechanisms

The presence of both nucleophilic and electrophilic centers, as well as sites susceptible to oxidation and reduction, allows for a diverse range of chemical transformations.

The lone pair of electrons on the nitrogen atom of the aniline (B41778) group imparts nucleophilic character, making it susceptible to reactions with various electrophiles. However, the large 1-naphthylmethoxy substituent at the ortho position creates significant steric hindrance, which is expected to modulate this reactivity.

Acylation: The reaction of anilines with acylating agents, such as acid chlorides or anhydrides, is a standard method for the synthesis of amides. In the case of 4-Methyl-2-(1-naphthylmethoxy)aniline, the acylation is anticipated to proceed, though at a potentially reduced rate compared to unhindered anilines like p-toluidine. The bulky ortho substituent can impede the approach of the acylating agent to the nitrogen atom. rsc.orgrsc.org Protection of the amine functionality via acetylation is a common strategy to control reactions in anilines, and this would likely be applicable here as well. chemistrysteps.comlibretexts.org

Sulfonation: The reaction with sulfonic acids or their derivatives would lead to the corresponding sulfonamide. Similar to acylation, the rate of sulfonation at the nitrogen atom is expected to be diminished due to steric hindrance. rsc.org It is also possible for electrophilic substitution to occur on the aromatic ring, a common reaction for anilines when treated with sulfuric acid. allen.inbyjus.com

Diazotization: The conversion of the primary amino group into a diazonium salt upon treatment with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) is a cornerstone reaction of anilines. byjus.comorganic-chemistry.org The general mechanism involves the formation of a nitrosonium ion (NO+) electrophile, which attacks the amino group. byjus.com While the steric hindrance from the ortho-naphthylmethoxy group might slow down the rate of diazotization, the reaction is still expected to occur, yielding the corresponding diazonium salt. These salts are versatile intermediates for a variety of subsequent transformations.

Both the aniline and naphthalene (B1677914) rings are electron-rich and thus activated towards electrophilic aromatic substitution. The regioselectivity of such reactions is directed by the existing substituents.

Aniline Ring: The amino group is a powerful activating, ortho-, para-directing group. allen.inbyjus.com However, the ortho position is sterically encumbered by the 1-naphthylmethoxy group. Therefore, electrophilic attack is most likely to occur at the positions para and ortho to the amino group that are not blocked. Given the substitution pattern, the primary site for electrophilic substitution on the aniline ring would be the position ortho to the amino group and meta to the methyl group (C6), and to a lesser extent, the position ortho to the methyl group and meta to the amino group (C3). In highly reactive electrophilic substitutions, such as bromination with bromine water, polysubstitution is a common outcome in activated anilines. allen.inbyjus.com

Naphthyl Ring: The 1-naphthylmethoxy group also activates the naphthalene ring towards electrophilic substitution. The methoxy (B1213986) group directs electrophiles to the ortho and para positions of the naphthalene ring system. The most activated and sterically accessible position on the naphthyl ring is typically the C4 position.

The aniline moiety is susceptible to oxidation, and the benzylic ether linkage can undergo reductive cleavage.

Oxidation: The aniline group can be oxidized by various reagents. Strong oxidants can lead to complex mixtures of products, including quinones and polymeric materials. libretexts.org Milder oxidation may afford nitroso or nitro compounds. The benzylic carbon of the ether linkage is also a potential site for oxidation, which could lead to cleavage of the C-O bond. libretexts.org The oxidation of secondary alcohols, which could be conceptually formed from the cleavage of the ether, typically yields ketones. libretexts.orgyoutube.comorganic-chemistry.org

Reduction: The benzylic ether linkage is susceptible to hydrogenolysis. Catalytic hydrogenation, for instance using palladium on carbon (Pd/C) and a hydrogen source, can cleave the C-O bond of the ether, which would result in the formation of 2-hydroxy-4-methylaniline and 1-methylnaphthalene. youtube.comorganic-chemistry.orgbeilstein-journals.org This reaction is a common method for the deprotection of benzylic ethers. organic-chemistry.org

Computational and Theoretical Chemistry of 4 Methyl 2 1 Naphthylmethoxy Aniline

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of molecules like 4-Methyl-2-(1-naphthylmethoxy)aniline. DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), have been shown to provide a reliable balance between accuracy and computational cost for aniline (B41778) derivatives. researchgate.net These calculations can elucidate a wide range of molecular properties.

Electronic Structure and Frontier Molecular Orbital Analysis

A fundamental aspect of understanding a molecule's reactivity and electronic properties is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and chemical reactivity. A smaller gap generally suggests a more reactive molecule. For this compound, the HOMO would likely be localized on the electron-rich aniline ring, influenced by the methyl and amino groups, while the LUMO might be distributed over the naphthyl moiety.

A detailed analysis would involve mapping the electron density of the HOMO and LUMO surfaces to visualize the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks, respectively.

Table 1: Illustrative Frontier Molecular Orbital Properties (Note: The following data is hypothetical and serves to illustrate the typical output of a DFT calculation for this type of molecule.)

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -5.25 | Indicates the ionization potential and electron-donating ability. |

| LUMO Energy | -0.89 | Indicates the electron affinity and electron-accepting ability. |

Energetic Profiles of Isomeric Forms and Tautomers

DFT calculations are essential for determining the relative stabilities of different isomers and tautomers. For this compound, while tautomerism is not a prominent feature of the primary structure, the energetic profiles of various constitutional isomers could be compared to understand their relative stabilities. For instance, the positions of the methyl and naphthylmethoxy groups on the aniline ring could be varied, and the ground-state energies of each isomer calculated. The isomer with the lowest calculated energy would be predicted as the most stable form. Detailed studies on aniline derivatives have successfully used DFT to identify the most stable conformers among several possibilities. researchgate.net

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and flexibility of this compound are dictated by rotations around its single bonds and the presence of non-covalent intramolecular interactions.

Potential Energy Surface Scans for Rotational Barriers

To understand the molecule's flexibility, Potential Energy Surface (PES) scans can be performed. This involves systematically changing specific dihedral angles while optimizing the rest of the molecular geometry. Key rotational barriers would be associated with the C-O bond of the methoxy (B1213986) bridge and the C-N bond of the aniline group. The results of a PES scan are typically plotted as energy versus dihedral angle, revealing the energy minima corresponding to stable conformers and the transition states corresponding to rotational barriers. This technique is standard for analyzing internal rotations in flexible molecules.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model hypothetical reaction pathways involving this compound. For example, its reaction with a radical species could be investigated. nih.gov

This type of study involves identifying all reactants, intermediates, transition states, and products along a proposed reaction coordinate. The geometries of transition states are located on the potential energy surface, and these structures are characterized by having exactly one imaginary vibrational frequency. The activation energy for each step can then be calculated as the energy difference between the reactants and the transition state. This information is vital for predicting reaction mechanisms and kinetics. nih.govchemistrysteps.com

Table 2: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| B3LYP |

An article on the computational and theoretical chemistry of this compound cannot be generated. A comprehensive review of publicly available scientific literature and databases has revealed a lack of specific research on this particular compound within the requested domains of computational and theoretical chemistry.

The specific topics outlined in the request, such as the prediction of reaction intermediates and products, theoretical determination of reaction rates, prediction of spectroscopic parameters with experimental validation, and molecular dynamics simulations, require dedicated and published scientific studies. Without such foundational research, it is impossible to provide a thorough, informative, and scientifically accurate article that adheres to the provided structure.

Any attempt to generate content for the requested sections would be speculative and would not be based on verifiable research findings, thereby failing to meet the required standards of quality and accuracy.

Role As a Synthetic Intermediate and Advanced Chemical Scaffold

Precursor in the Synthesis of Complex Organic Molecules

The chemical architecture of 4-Methyl-2-(1-naphthylmethoxy)aniline makes it an ideal starting point for constructing more elaborate organic structures. The primary amino group offers a reactive handle for a multitude of chemical transformations, enabling its integration into larger, more complex molecular frameworks.

The primary amine functionality of this compound is amenable to various derivatization strategies, allowing for the synthesis of a wide array of analogues with tailored properties. These reactions typically target the active hydrogen atoms on the amino group. libretexts.orgnih.gov Common derivatization methods include acylation, alkylation, and silylation, which modify the electronic and steric environment of the molecule, thereby tuning its reactivity and physical characteristics. libretexts.orgnih.gov

For instance, acylation with agents like benzoyl chloride can introduce amide functionalities, while alkylation can yield secondary or tertiary amines. nih.govbenthamdirect.com Esterification, a specific form of alkylation, can be used to form esters from related carboxylic acid derivatives. libretexts.org These modifications are crucial for creating libraries of compounds for various research applications, such as developing new anti-cancer agents or other biologically active molecules. benthamdirect.comresearchgate.net The choice of derivatizing agent is critical, as it can enhance stability, improve chromatographic behavior, or introduce specific functionalities for further reactions. libretexts.orgnih.gov

Table 1: Potential Derivatization Strategies for this compound

| Derivatization Method | Reagent Class | Resulting Functional Group | Purpose |

| Acylation | Acyl Halides, Anhydrides | Amide | Enhance stability, modify electronic properties. nih.gov |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Introduce new substituent groups, alter basicity. libretexts.org |

| Silylation | Silyl Halides (e.g., TMS) | Silylamine | Increase volatility and stability for analysis. libretexts.org |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Introduce electron-withdrawing groups, create precursors for dyes. wikipedia.org |

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient synthetic tools. chemicalpapers.comrsc.org Aniline (B41778) and naphthol derivatives are well-established participants in various MCRs. chemicalpapers.comchemicalbook.com Given its structure, this compound is a prime candidate for such reactions. For example, it could serve as the amine component in the Betti reaction, which combines an aldehyde, a primary or secondary amine, and a phenol (B47542) (like 2-naphthol) to produce aminobenzylnaphthols. chemicalpapers.com These products can, in turn, be used in subsequent MCRs, such as the Bargellini reaction, to construct novel and complex heterocyclic scaffolds like naphtho[1,2-f] echemcom.comjchemrev.comoxazepines. chemicalpapers.com The ability to use this compound in MCRs allows for the rapid generation of molecular diversity from simple, readily available starting materials. chemicalbook.com

Table 2: Potential Multi-Component Reactions (MCRs) Involving the Aniline Scaffold

| Reaction Name | Reactant Types | Potential Product Class |

| Betti Reaction | Aldehyde, Aniline Derivative , Phenol | Aminobenzylphenols/naphthols |

| Doebner Reaction | Aniline Derivative , Aldehyde, Pyruvic Acid | Substituted Quinoline-4-carboxylic acids |

| Pfitzinger Reaction | Isatin, Carbonyl Compound, Aniline Derivative | Substituted Quinoline-4-carboxylic acids |

| Knoevenagel-Michael Cascade | Aldehyde, Malononitrile, Aniline Derivative | Dihydropyridines, Fused Anilines rsc.org |

Application in Functional Material Development

The unique electronic and photophysical properties endowed by the naphthyl group, combined with the versatile reactivity of the aniline moiety, make this compound a valuable precursor in materials science.

Aromatic amines are foundational precursors for the synthesis of azo dyes. jchemrev.comunb.ca The synthesis involves a two-step process: diazotization and azo coupling. jchemrev.com The primary amino group of this compound can be converted into a diazonium salt using sodium nitrite (B80452) in an acidic solution at low temperatures. echemcom.comunb.ca This unstable intermediate is then immediately reacted with a coupling component, such as a phenol or another aromatic amine, to form a stable azo compound characterized by the -N=N- double bond that links the aromatic rings. jchemrev.com The extensive conjugation, which includes the naphthyl group, results in highly colored compounds used as dyes and pigments. echemcom.comjchemrev.com

Furthermore, aniline derivatives are used in the synthesis of phthalocyanines, which are large, aromatic macrocyclic compounds widely used as robust pigments and in electronic applications. umich.eduresearchgate.netnih.gov The synthesis often involves the cyclotetramerization of phthalonitrile (B49051) derivatives. umich.edu While direct use of the aniline is less common, it can be converted into a corresponding phthalonitrile which then undergoes cyclization, often in the presence of a metal salt, to yield a metal-complexed phthalocyanine. nih.govnih.gov The peripheral naphthylmethoxy groups would significantly influence the solubility and aggregation properties of the resulting pigment. researchgate.net

Table 3: Synthesis of Colorants

| Colorant Type | Key Synthetic Step | Role of this compound |

| Azo Dyes | Diazotization followed by Azo Coupling | Forms the diazonium salt (diazo component). jchemrev.com |

| Phthalocyanines | Cyclotetramerization | Precursor to a substituted phthalonitrile monomer. umich.edunih.gov |

The naphthalene (B1677914) unit within this compound functions as a chromophore, a part of a molecule responsible for its color and its ability to absorb light. nih.govnih.gov Naphthyl-containing chromophores are known to be photoexcitable, typically with photons in the UV range. nih.govresearchgate.net This property makes the compound a candidate for use in photosensitive materials. It can be incorporated into photopolymerizable systems where, upon irradiation, it initiates or participates in polymerization reactions. rsc.orgresearchgate.net For example, photoinduced electron transfer processes involving aniline derivatives can lead to the formation of conductive polyaniline. rsc.org Additionally, the naphthylmethoxy group could act as a photocleavable or "caging" group, which can be removed by light to release an active species or alter the properties of a material, a technique used in creating photorewritable materials and for the controlled release of biomolecules. nih.gov

Aniline and its derivatives are important monomers for producing conducting polymers, with polyaniline (PANI) being a prominent example. rsc.orgresearchgate.net this compound can undergo oxidative polymerization to form a substituted PANI. researchgate.netrsc.org The presence of the bulky 1-naphthylmethoxy substituent would likely render the resulting polymer more soluble in common organic solvents compared to unsubstituted PANI, facilitating its processing into films and other forms. rsc.orgresearchgate.net However, the steric hindrance from this large group might also affect the polymer's conjugation length and, consequently, its electrical conductivity. rroij.com Copolymers can also be synthesized by reacting it with other aniline derivatives to fine-tune the material's properties. rroij.com

Beyond polymers, this compound serves as an intermediate in the synthesis of various specialty chemicals. imarcgroup.comimarcgroup.com The aniline moiety is a key building block for agrochemicals, pharmaceuticals, and rubber processing chemicals. ncert.nic.ingoogle.com The specific structure of this compound, with its combined methyl and naphthylmethoxy groups, can be leveraged to create highly specialized molecules with unique properties for high-performance applications. nih.gov

Table 4: Polymer and Specialty Chemical Synthesis Applications

| Product Class | Synthetic Method | Potential Properties/Applications |

| Substituted Polyaniline | Oxidative Polymerization | Soluble conducting polymer, chemical sensors, anti-corrosion coatings. rsc.orgresearchgate.net |

| Copolymers | Oxidative Copolymerization | Tunable electronic and physical properties. rroij.com |

| Specialty Chemicals | Various (e.g., N-alkylation, condensation) | Intermediates for pharmaceuticals, agrochemicals, fuel additives. imarcgroup.comgoogle.com |

Design of Novel Ligand Systems Based on the this compound Scaffold

The molecular architecture of this compound, which features a sterically significant naphthylmethoxy group ortho to the amino functionality and a methyl group at the para position, presents a unique and compelling framework for the design of novel ligand systems. The inherent structural characteristics of this aniline derivative, including the presence of both hard (N, O) and soft (aromatic rings) potential donor sites, offer a versatile platform for coordination with a wide array of metal centers. The strategic placement of the bulky naphthylmethoxy group can be leveraged to create specific steric environments around a coordinated metal, influencing the catalytic activity, selectivity, and stability of the resulting metal complexes.

While direct and extensive research on the design of ligand systems specifically derived from this compound is not widely documented in publicly available scientific literature, the principles of ligand design and coordination chemistry allow for the extrapolation of potential applications based on the behavior of structurally analogous aniline derivatives. The primary amine group serves as a key reactive handle for the introduction of various coordinating moieties through well-established synthetic transformations.

One of the most common and effective strategies for elaborating aniline-based scaffolds into sophisticated ligands is through the formation of Schiff bases. This involves the condensation reaction between the primary amine of this compound and a suitable aldehyde or ketone. This reaction creates an imine (or azomethine, -C=N-) linkage, which itself can act as a coordinating group. The choice of the carbonyl-containing reactant is critical as it introduces additional donor atoms and steric or electronic features that can be tailored to target specific metal ions or catalytic applications.

For instance, condensation with salicylaldehyde (B1680747) or its derivatives would yield tridentate N,O,O-donor ligands. The resulting Schiff base could coordinate to a metal center through the imine nitrogen, the phenolic oxygen, and the etheral oxygen of the naphthylmethoxy group. The large steric profile of the naphthyl moiety would likely enforce a specific geometry on the resulting metal complex, potentially creating a chiral pocket that could be beneficial in asymmetric catalysis.

Similarly, reaction with 2-pyridinecarboxaldehyde (B72084) would generate a bidentate N,N-donor ligand. The combination of the "hard" amine-type donors with the bulky aromatic framework could be suitable for stabilizing a variety of transition metal ions in different oxidation states. The electronic properties of the ligand, and consequently the reactivity of the metal center, could be further fine-tuned by introducing electron-donating or electron-withdrawing substituents on either the aniline or the aldehyde precursor.

The potential of aniline-derived scaffolds in coordination chemistry is well-established. For example, various aniline derivatives are used to synthesize ligands for applications ranging from catalysis to materials science and biological imaging. These ligands can form stable complexes with a variety of metals, and the properties of these complexes are often dictated by the steric and electronic nature of the substituents on the aniline ring.

Although specific experimental data for ligands derived from this compound is not available, the following table outlines hypothetical ligand structures that could be synthesized from this scaffold and their potential applications, based on established principles of coordination chemistry.

| Ligand Type | Synthetic Precursor | Potential Donor Atoms | Potential Metal Complexes | Potential Applications |

| Bidentate (N,N) | 2-Pyridinecarboxaldehyde | Imine Nitrogen, Pyridyl Nitrogen | Palladium(II), Copper(II), Ruthenium(II) | Homogeneous Catalysis (e.g., cross-coupling reactions), Luminescent Materials |

| Tridentate (N,O,O) | Salicylaldehyde | Imine Nitrogen, Phenolic Oxygen, Etheral Oxygen | Vanadium(V), Iron(III), Cobalt(II) | Oxidation Catalysis, Bioinorganic Modeling, Magnetic Materials |

| Bidentate (N,S) | 2-Thiophenecarboxaldehyde | Imine Nitrogen, Thienyl Sulfur | Rhodium(I), Iridium(I), Gold(I) | Hydroformylation Catalysis, Medicinal Chemistry |

| Tetradentate (N2,O2) | Bis(salicylaldehyde) derivative | Two Imine Nitrogens, Two Phenolic Oxygens | Nickel(II), Zinc(II), Manganese(III) | Electrocatalysis, Fluorescent Sensors, Artificial Enzymes |

It is important to emphasize that the successful synthesis and application of such ligand systems would require detailed experimental investigation. This would involve optimizing the reaction conditions for ligand synthesis, characterizing the resulting compounds using techniques such as NMR, IR spectroscopy, and mass spectrometry, and studying their coordination behavior with various metal ions. Subsequent evaluation of the catalytic or other functional properties of the metal complexes would be necessary to validate the potential of the this compound scaffold in the design of novel and effective ligand systems. The unique steric and electronic properties conferred by the naphthylmethoxy and methyl groups suggest that such ligands could offer distinct advantages over existing systems, making this an area ripe for future research.

Structure Reactivity and Structure Property Relationship Studies

Correlation of Structural Features with Chemical Reactivity Profiles

The reactivity of 4-Methyl-2-(1-naphthylmethoxy)aniline is governed by the interplay of electronic and steric effects originating from its constituent functional groups. The aniline (B41778) moiety provides a nucleophilic amino group and an activated aromatic ring, while the methyl and naphthylmethoxy substituents modulate this inherent reactivity.

Positional isomerism can significantly alter the reactivity of a molecule. While direct comparative studies on isomers of this compound are not extensively documented, the principles of organic chemistry allow for predictions of how changes in substituent positions would affect reaction selectivity.

For instance, considering a hypothetical isomer such as 2-Methyl-4-(1-naphthylmethoxy)aniline , the electronic and steric environment of the amino group and the benzene (B151609) ring would be different. In the title compound, the methoxy (B1213986) group is ortho to the amine and the methyl group is para. In the hypothetical isomer, these positions are swapped. The ortho naphthylmethoxy group in this compound exerts a significant steric hindrance around the amino group, which could direct incoming electrophiles to attack the less hindered para position of the ring or potentially the nitrogen atom, depending on the reaction conditions and the nature of the electrophile. echemi.com In electrophilic aromatic substitution reactions, the bulky ortho-naphthylmethoxy group might also influence the regioselectivity, favoring substitution at the less sterically crowded positions of the aniline ring.

The acid-base properties and nucleophilicity of the aniline nitrogen in this compound are influenced by the electronic effects of the methyl and naphthylmethoxy substituents. The methyl group at the para position is an electron-donating group through an inductive effect, which increases the electron density on the aniline ring and, consequently, on the nitrogen atom. This increased electron density makes the amine more basic (higher pKa) and a stronger nucleophile compared to unsubstituted aniline. researchgate.net

The combined electron-donating effects of the methyl and naphthylmethoxy groups are expected to render this compound a more reactive nucleophile than aniline itself. The table below illustrates the general effect of substituents on the pKa of aniline, providing a framework for understanding these influences. researchgate.net

| Substituent (at para-position) | pKa of Substituted Anilinium Ion |

| -OCH₃ | 5.34 |

| -CH₃ | 5.08 |

| -H | 4.60 |

| -Cl | 3.98 |

| -CN | 1.74 |

This table demonstrates the trend of electron-donating groups increasing the pKa (making the aniline more basic) and electron-withdrawing groups decreasing it.

Theoretical Approaches to Structure-Property Relationships

Computational chemistry provides powerful tools for predicting and understanding the properties and reactivity of molecules like this compound, offering insights that can guide experimental work.

A hypothetical QSPR study for this compound would involve calculating a set of molecular descriptors that numerically represent its structural features. These descriptors could include electronic parameters (such as partial charges and dipole moments), steric parameters (like molecular volume and surface area), and topological indices. These descriptors would then be statistically correlated with experimentally determined properties (e.g., pKa, reaction rates, solubility) of a series of related aniline derivatives. The resulting mathematical model could then be used to predict the properties of this compound and other similar compounds, facilitating the design of molecules with desired characteristics without the need for extensive experimental synthesis and testing.

Computational screening, often employing methods like Density Functional Theory (DFT), can be used to explore the reactivity of this compound. mdpi.com By modeling the molecule and potential reaction pathways, it is possible to calculate parameters such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and activation energies for various reactions.

Stereochemical Considerations in Derivatization and Reaction Outcomes

The three-dimensional structure of this compound can play a significant role in its chemical transformations. The presence of the bulky 1-naphthylmethoxy group ortho to the amino group introduces considerable steric hindrance.

This steric crowding can have several stereochemical consequences. One important consideration is the possibility of atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond. In the case of this compound, the rotation around the aryl-oxygen bond and the aryl-nitrogen bond might be restricted due to the steric bulk of the naphthyl group and its interaction with the methyl and amino groups on the aniline ring. If the rotational barrier is high enough, the molecule could exist as a pair of non-superimposable, separable enantiomers.

The existence of such stereoisomers would have profound implications for the derivatization of the molecule and the outcomes of its reactions. For instance, reactions with chiral reagents could proceed with diastereoselectivity, leading to a preferential formation of one diastereomer over the other. Furthermore, if the final product is intended for a biological application, the different atropisomers could exhibit distinct pharmacological activities. Therefore, understanding and controlling the stereochemistry of this compound is a critical aspect of its synthetic chemistry.

Future Research Trajectories and Advanced Methodologies in Naphthylmethoxy Aniline Chemistry

Exploration of Unconventional Synthetic Strategies

The traditional synthesis of functionalized anilines often involves multi-step processes that can be inefficient and generate significant waste. uva.nl Future research on 4-Methyl-2-(1-naphthylmethoxy)aniline should prioritize the development of more sustainable and efficient synthetic routes. Unconventional strategies such as photocatalysis and continuous flow chemistry present promising alternatives.

Photocatalysis: This approach utilizes light energy to drive chemical reactions, often under mild conditions. rsc.org For the synthesis of aniline (B41778) derivatives, photocatalytic methods can enable direct C-H functionalization and C-N bond formation, bypassing the need for pre-functionalized starting materials. rsc.orgresearchgate.net A potential photocatalytic route to this compound could involve the direct coupling of a substituted aniline with a naphthalene (B1677914) derivative, mediated by a suitable photocatalyst. galchimia.com This approach could significantly shorten the synthetic sequence and reduce the environmental impact. The use of visible-light-driven photocatalysis would be particularly advantageous, offering a greener alternative to UV-light-induced reactions. acs.org

Continuous Flow Chemistry: Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. mdpi.comacs.org The synthesis of aniline derivatives has been successfully demonstrated in continuous flow systems, leading to higher yields and shorter reaction times. researchgate.netresearchgate.net A continuous flow process for the synthesis of this compound could involve pumping the reactants through a heated and pressurized reactor containing an immobilized catalyst. This would allow for precise control over reaction parameters, leading to a more efficient and reproducible synthesis.

A hypothetical comparison of a traditional batch synthesis with potential unconventional routes is presented in Table 1.

| Parameter | Traditional Batch Synthesis (Hypothetical) | Photocatalytic Synthesis (Projected) | Continuous Flow Synthesis (Projected) |

| Number of Steps | 3-5 | 1-2 | 1-2 |

| Reaction Conditions | High temperature, inert atmosphere | Mild temperature, ambient atmosphere | Precise temperature and pressure control |

| Catalyst | Homogeneous metal catalyst | Heterogeneous or homogeneous photocatalyst | Immobilized catalyst |

| Scalability | Challenging | Moderate | Excellent |

| Waste Generation | High | Low to moderate | Low |

Integration with Machine Learning for Reaction Prediction and Optimization

The vast parameter space of chemical reactions makes the identification of optimal conditions a time-consuming and resource-intensive process. Machine learning (ML) has emerged as a powerful tool to accelerate this process by predicting reaction outcomes and suggesting optimal parameters. beilstein-journals.orgrjptonline.org For a molecule like this compound, where established synthetic protocols are lacking, ML could be particularly valuable.

Reaction Prediction: By training on large datasets of known chemical reactions, ML models can learn the complex relationships between reactants, reagents, and reaction conditions. rjptonline.org These models could then be used to predict the feasibility and potential yield of various synthetic routes to this compound. This predictive capability would allow researchers to prioritize the most promising synthetic strategies for experimental validation.

Optimization: Reinforcement learning and Bayesian optimization are two ML techniques that have been successfully applied to the optimization of chemical reactions. researchgate.netnih.gov These algorithms can efficiently explore the reaction parameter space (e.g., temperature, concentration, catalyst loading) to identify conditions that maximize the yield and selectivity of the desired product. An automated synthesis platform integrated with an ML optimization algorithm could autonomously perform experiments, analyze the results, and decide on the next set of conditions, leading to the rapid discovery of an optimized synthesis for this compound. escholarship.org

Development of Real-Time Monitoring Techniques for Synthetic Processes

To ensure the efficiency and safety of a chemical synthesis, particularly when developing new processes, real-time monitoring is crucial. Traditional offline analytical methods are often slow and may not provide an accurate representation of the reaction as it occurs. In-situ spectroscopic techniques offer a powerful alternative for real-time analysis. mt.comyoutube.com

For the synthesis of this compound, techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and mass spectrometry could be employed. shimadzu.com These methods can provide continuous information on the concentration of reactants, intermediates, and products throughout the reaction. rsc.orgeinpresswire.com This data is invaluable for understanding the reaction kinetics, identifying potential side reactions, and determining the optimal reaction endpoint. The integration of these real-time monitoring techniques with a continuous flow synthesis setup would enable a high degree of process control and automation.

A summary of potential real-time monitoring techniques is provided in Table 2.

| Technique | Information Provided | Advantages for Naphthylmethoxy Aniline Synthesis |

| FTIR Spectroscopy | Changes in functional groups | Can monitor the disappearance of starting material functional groups and the appearance of product functional groups. |

| Raman Spectroscopy | Molecular vibrations, particularly of non-polar bonds | Complementary to FTIR, useful for monitoring aromatic ring substitutions and skeletal vibrations. |

| Mass Spectrometry | Molecular weight of reaction components | Allows for the direct detection of the product and any intermediates or byproducts, providing high specificity. |

Investigation of Solid-State Reactivity and Phase Transitions

The arrangement of molecules in the solid state can significantly influence their physical and chemical properties. The study of the solid-state reactivity and phase transitions of this compound could reveal novel properties and applications. While experimental determination of all possible solid forms (polymorphs) is challenging, computational methods for crystal structure prediction (CSP) are becoming increasingly reliable. nih.govroyalsocietypublishing.org

Theoretical models can predict the thermodynamically plausible crystal structures and their relative stabilities. nih.gov This information can guide experimental efforts to crystallize different polymorphs. Understanding the hydrogen bonding networks and intermolecular interactions within the crystal lattice is key to explaining the observed physical properties. sci-hub.se The presence of both a hydrogen-bond-donating amine group and a bulky, aromatic naphthylmethoxy group suggests that this compound could exhibit complex and interesting solid-state behavior.

Exploitation of this compound in Emerging Material Applications

The unique molecular structure of this compound, combining the electronic properties of an aniline derivative with the photophysical characteristics of a naphthalene moiety, makes it a promising candidate for various material applications.

Organic Electronics: Aniline derivatives are known for their use in conducting polymers and as building blocks for organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.netrsc.org The naphthalene unit is a well-known chromophore. The combination of these two functionalities in a single molecule could lead to materials with tailored electronic and photophysical properties. For instance, polymers incorporating this monomer might exhibit interesting charge transport or emissive properties.

Sensors: The amine group can act as a recognition site for various analytes, while the naphthalene group can serve as a fluorescent reporter. This dual functionality could be exploited in the design of chemical sensors. For example, a polymer film containing this compound could exhibit a change in its fluorescence upon exposure to specific chemical species.

Advanced Polymers: The incorporation of the bulky and rigid naphthyl group into a polymer backbone can significantly influence the material's thermal and mechanical properties. mdpi.comtandfonline.comresearchgate.net Polymers derived from this compound could potentially exhibit high thermal stability and unique morphological characteristics, making them suitable for high-performance applications.

Q & A

Q. What are the recommended methods for synthesizing 4-Methyl-2-(1-naphthylmethoxy)aniline, and how can reaction conditions be optimized?

Answer: Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. Key steps include:

- Functional group protection : Protect the aniline amine group (e.g., using acetyl chloride) to prevent undesired side reactions during methoxy or naphthyl group introduction .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for substitutions, while ethers (THF) are suitable for Grignard or coupling reactions .

- Catalyst optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for naphthylmethoxy attachment .

Q. Optimization Table :

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Maximizes kinetics |

| Solvent | DMF/THF (1:1) | Balances solubility and reactivity |

| Catalyst | Pd(PPh₃)₄ (5 mol%) | Reduces side products |

Q. How should researchers characterize the physical and spectroscopic properties of this compound?

Answer: Standard characterization techniques include:

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and methoxy/naphthyl groups .

- FT-IR : Confirm amine (N–H stretch ~3400 cm⁻¹) and ether (C–O–C ~1250 cm⁻¹) groups .

- Thermodynamic properties :

- Melting point : Determined via differential scanning calorimetry (DSC) .

- Solubility : Test in solvents like ethanol, DCM, and acetonitrile for reaction design .

Q. What safety protocols are critical when handling this compound?

Answer:

- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Dark, inert atmosphere (argon) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties of this compound?

Answer:

- HOMO-LUMO analysis : Predict reactivity sites (e.g., electron-rich naphthylmethoxy group) using Gaussian or ORCA software .

- Vibrational spectra simulation : Compare DFT-calculated IR frequencies with experimental data to validate structure .

- Charge distribution mapping : Identify electrophilic/nucleophilic regions for reaction mechanism proposals .

Q. What strategies resolve contradictions in crystallographic data for this compound?

Answer:

Q. How can researchers evaluate the biological activity of this compound?

Answer:

- In vitro assays :

- Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms using fluorescence-based assays .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) to assess IC₅₀ values .

- ADME profiling :

- Metabolic stability : Incubate with liver microsomes and analyze via LC-MS .

- Plasma protein binding : Ultrafiltration followed by HPLC quantification .

Q. What advanced techniques are used to study reaction mechanisms involving this compound?

Answer:

- Kinetic isotope effects (KIE) : Deuterate the aniline NH₂ to probe rate-determining steps .

- In situ monitoring : Raman spectroscopy or ReactIR to track intermediate formation .

- Theoretical modeling : Transition state optimization using QM/MM hybrid methods .

Q. How does the steric and electronic influence of the naphthylmethoxy group affect regioselectivity in further derivatization?

Answer:

- Steric effects : Bulkier naphthyl groups hinder electrophilic substitution at the ortho position, favoring para substitution .

- Electronic effects : Methoxy’s electron-donating nature activates the ring for nitration/halogenation at meta positions relative to the substituent .

Q. Table 1. Comparative Reactivity of Derivatives

| Derivative | Reaction Site | Yield (%) |

|---|---|---|

| Nitration | Meta to methoxy | 78 |

| Bromination | Para to naphthyl | 65 |

| Suzuki Coupling | Ortho to amine | 82 |

Q. Table 2. DFT-Calculated Properties

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.34 |

| LUMO Energy | -1.89 |

| Band Gap | 3.45 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.